2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic compound that features a benzoimidazole moiety, a piperidine ring, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves multiple steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Attachment of the piperidine ring: The benzoimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.
Incorporation of the tetrahydrofuran group: This step involves the reaction of the piperidine-benzoimidazole intermediate with a tetrahydrofuran derivative, typically under basic conditions.
Formation of the acetamide linkage: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The benzoimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the benzoimidazole and piperidine rings.
Substitution: The piperidine and tetrahydrofuran groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced benzoimidazole or piperidine rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzoimidazole and piperidine derivatives.
Medicine: It has potential as a drug candidate, particularly for targeting diseases where benzoimidazole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the tetrahydrofuran group could improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzoimidazole core and have been studied for their biological activities.
Piperidine derivatives: Compounds with piperidine rings are common in medicinal chemistry and have various pharmacological properties.
Tetrahydrofuran derivatives: These compounds are known for their solubility and stability, making them useful in drug design.
Uniqueness
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is unique due to the combination of these three functional groups, which may confer distinct biological and chemical properties. This combination could result in enhanced efficacy, selectivity, and pharmacokinetic properties compared to other similar compounds.
Biological Activity
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C25H28N4O5 and a molecular weight of 464.5 g/mol. Its structure incorporates key functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C25H28N4O5 |
Molecular Weight | 464.5 g/mol |
CAS Number | 1351619-76-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, it has been shown to inhibit stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism.
Inhibition of Stearoyl-CoA Desaturase
Research indicates that the compound acts as a selective inhibitor of SCD through a mechanism involving cytochrome P450-mediated activation. This activation leads to the formation of covalent adducts with SCD, resulting in impaired unsaturated fatty acid synthesis, which is essential for maintaining membrane integrity and cell proliferation .
Biological Activity and Therapeutic Potential
The compound exhibits promising anti-cancer properties due to its ability to selectively target cancer cells while sparing normal cells. The selectivity is largely due to the differential expression of cytochrome P450 isoforms in various tissues, allowing for targeted therapeutic effects.
Case Studies
- In Vitro Studies : In cell line studies, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism involves the depletion of unsaturated fatty acids leading to apoptosis in sensitive cell types .
- Animal Models : Animal studies have further corroborated the in vitro findings, showing that administration of SCD inhibitors derived from this chemical scaffold resulted in reduced tumor growth and improved survival rates in models of aggressive cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications at specific positions on the benzimidazole and piperidine moieties can enhance potency and selectivity:
Modification | Effect |
---|---|
Substituents on Benzimidazole | Increased binding affinity to SCD |
Variations in Piperidine Structure | Altered metabolic stability and selectivity |
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2.C2H2O4/c25-20(21-12-17-4-3-11-26-17)14-23-9-7-16(8-10-23)13-24-15-22-18-5-1-2-6-19(18)24;3-1(4)2(5)6/h1-2,5-6,15-17H,3-4,7-14H2,(H,21,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYVMYSXMUMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.